Acyclovir

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

White crystalline powder. Maximum solubility in water (25 °C): >100 mg/mL /Acyclovir sodium salt/

In water, 1,620 mg/L at 25 °C

Soluble in diluted hydrochloric acid; slightly soluble in water; insoluble in alcohol

0.2 mg/mL in alcohol

9.08e+00 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Viral Replication and Mechanisms of Resistance:

- Mechanism of Action: Acyclovir selectively targets the viral enzyme thymidine kinase, present only in infected cells. Once phosphorylated, it acts as a competitive substrate for viral DNA polymerase, effectively halting viral replication. Source: Acyclovir - National Center for Biotechnology Information, NCBI Bookshelf:

- Resistance Development: Extensive research investigates the emergence of acyclovir-resistant herpesviruses, primarily due to mutations in the thymidine kinase gene. Studying these mechanisms helps develop new antiviral strategies to combat resistance. Source: Acyclovir Resistance in Herpes Simplex Virus Infections: Clinical Significance and Management Strategies - NCBI:

Exploring Therapeutic Applications in Diverse Settings:

- Treatment of Herpesvirus Infections: Acyclovir remains the gold standard for treating various herpesvirus infections, including herpes simplex virus (HSV), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV) in specific contexts. Source: Acyclovir - StatPearls - NCBI Bookshelf:

- Emerging Viral Threats: Research explores the potential of acyclovir against emerging viruses like the human cytomegalovirus (CMV) and Kaposi's sarcoma-associated herpesvirus (KSHV), though its efficacy remains limited in these cases. Source: Latest Developments in the Discovery and Development of Antiviral Drugs Targeting Herpesviruses - National Institutes of Health:

Development of Novel Drug Delivery Systems:

- Improving Bioavailability: Researchers are developing new formulations and delivery systems to improve acyclovir's bioavailability, aiming for targeted delivery and reduced side effects. Source: Acyclovir-Loaded Solid Lipid Nanoparticles: Optimization, Characterization and Evaluation of Its Pharmacokinetic Profile - National Institutes of Health:

- Combination Therapies: Studies explore the potential of combining acyclovir with other antiviral agents or immune modulators to enhance its efficacy and combat resistance. Source: Combination Therapy for Herpes Simplex Virus Infections - National Institutes of Health:

Investigating Future Directions and Challenges:

- Drug Discovery and Development: Ongoing research focuses on developing new antiviral drugs with broader spectrum activity and improved resistance profiles, potentially building upon the foundation laid by acyclovir. Source: 40 Years after the Registration of Acyclovir: Do We Need New Anti-Herpetic Drugs? - National Institutes of Health:

- Personalized Medicine Approaches: Tailoring antiviral therapy based on individual patient factors and viral characteristics holds promise for optimizing treatment efficacy and minimizing side effects. Source: Personalized Medicine in Herpes Simplex Virus Infections - National Institutes of Health:

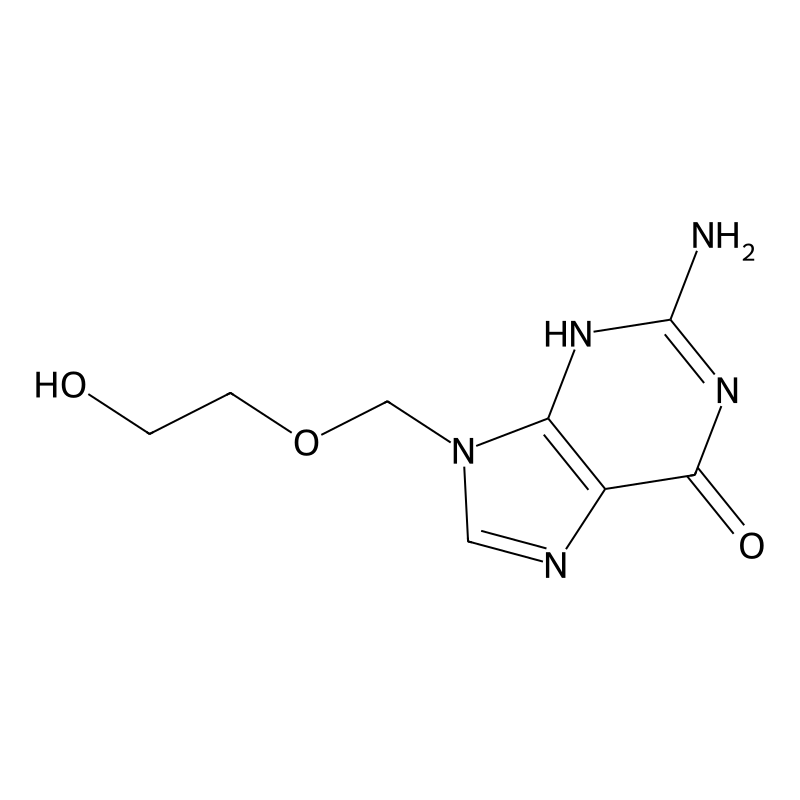

Acyclovir is an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly the herpes simplex virus and varicella-zoster virus. It is classified as a synthetic nucleoside analog, specifically a deoxynucleoside analog of guanine, with the chemical formula C₈H₁₁N₅O₃. Acyclovir works by inhibiting viral DNA synthesis, thus preventing the replication of the virus within the host cells. It is commonly prescribed for conditions such as genital herpes, shingles (herpes zoster), and chickenpox (varicella) .

The mechanism of action of acyclovir involves its conversion into active forms within the body. Upon entering infected cells, acyclovir is phosphorylated by viral thymidine kinase to form acyclovir monophosphate. This monophosphate is subsequently converted into acyclovir diphosphate and then into acyclovir triphosphate by various cellular enzymes. Acyclovir triphosphate exhibits a high affinity for viral DNA polymerase, incorporating itself into viral DNA and causing chain termination due to the absence of essential hydroxyl groups at the 2' and 3' positions . This process effectively halts further viral replication.

Key Reactions:- Conversion to Monophosphate: Acyclovir + Thymidine Kinase → Acyclovir Monophosphate

- Conversion to Diphosphate: Acyclovir Monophosphate + Guanylate Kinase → Acyclovir Diphosphate

- Conversion to Triphosphate: Acyclovir Diphosphate + Nucleoside Diphosphate Kinase → Acyclovir Triphosphate

Acyclovir can be synthesized through several methods, with one common approach involving the condensation of 2-amino-6-chloropurine with acetic acid derivatives followed by hydrolysis and deacetylation. The synthesis can be optimized using various reaction conditions to improve yield and purity .

Example Synthesis Steps:- Formation of 2-amino-6-chloropurine: Chlorination of purine derivatives.

- Condensation Reaction: Reacting with acetic acid derivatives.

- Hydrolysis: Removing protective groups to yield acyclovir.

Acyclovir has several known drug interactions that may affect its efficacy or increase the risk of side effects. Notably, co-administration with nephrotoxic agents can exacerbate renal toxicity due to crystallization in renal tubules. Additionally, it is advised not to use medications containing valacyclovir concurrently with acyclovir due to their similar mechanisms and potential for increased toxicity .

Notable Interactions:- Nephrotoxic Drugs: Increased risk of kidney damage.

- Valacyclovir: Avoid concurrent use due to similar action.

Several compounds exhibit antiviral properties similar to acyclovir, including:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Valacyclovir | Prodrug converted to acyclovir | Improved bioavailability (~54%) |

| Ganciclovir | Inhibits viral DNA polymerase | Effective against cytomegalovirus |

| Famciclovir | Prodrug converted to penciclovir | Used primarily for herpes zoster |

| Penciclovir | Similar mechanism as acyclovir | Topical application for cold sores |

Acyclovir's uniqueness lies in its specific action against herpes viruses and its relatively low resistance profile compared to other antiviral agents .

The antiviral activity of acyclovir is initiated by its phosphorylation to acyclovir monophosphate, a reaction catalyzed exclusively by viral thymidine kinase. Herpes simplex virus (HSV) thymidine kinase exhibits a 100-fold greater affinity for acyclovir compared to human nucleoside kinases, enabling selective activation in infected cells [1] [2]. Structural studies reveal that the viral enzyme accommodates acyclovir’s acyclic side chain through a flexible binding pocket, whereas mammalian kinases lack this conformational adaptability [2] [5]. This step is critical for antiviral specificity, as unphosphorylated acyclovir cannot proceed through subsequent activation stages.

Mutations in the thymidine kinase gene, particularly at codons 51, 83, and 175, impair phosphorylation capacity and confer resistance by preventing the formation of active metabolites [2] [5]. For example, the R51W mutation reduces substrate binding efficiency by 90%, highlighting the enzyme’s role as a molecular gatekeeper for acyclovir activity [2].

Table 1: Key Enzymes in Acyclovir Phosphorylation

| Phosphorylation Stage | Enzyme Class | Catalyzing Enzymes |

|---|---|---|

| Monophosphate | Viral thymidine kinase | HSV-1 TK, HSV-2 TK (virus-specific) |

| Diphosphate | Cellular phosphotransferases | Guanylate kinase, nucleoside diphosphate kinase |

| Triphosphate | Cellular kinases | Pyruvate kinase, creatine kinase, phosphoglycerate kinase, succinyl-CoA synthetase [1] [3] |

Phosphorylation Cascade and Triphosphate Formation

Following initial monophosphorylation, host cell kinases sequentially convert acyclovir monophosphate to its triphosphate form (ACV-TP). Phosphoglycerate kinase contributes 65% of diphosphate phosphorylation activity in human cells, while pyruvate kinase accounts for 28% [3]. The final triphosphate product accumulates to concentrations 40–100 times higher in HSV-infected cells compared to uninfected cells, driven by viral-induced metabolic changes [8].

The efficiency of this cascade depends on intracellular ATP levels and kinase expression profiles. For instance, phosphoenolpyruvate carboxykinase contributes minimally (<2%) under physiological conditions but becomes significant during glucose deprivation [3]. This redundancy ensures sustained ACV-TP production across diverse cellular environments.

DNA Polymerase Inhibition Mechanisms

ACV-TP inhibits viral DNA synthesis through three distinct mechanisms:

- Competitive inhibition: ACV-TP binds the dGTP site of HSV DNA polymerase with a dissociation constant (K~i~) of 0.003 μM, compared to 0.15 μM for human DNA polymerase α [7] [4].

- Substrate incorporation: The triphosphate form incorporates into nascent DNA chains at a rate (k~cat~) of 0.12 s⁻¹, comparable to dGTP’s incorporation rate of 0.15 s⁻¹ in HSV polymerase [6].

- Dead-end complex formation: After incorporation, the presence of the next required dNTP stabilizes a polymerase-primer-template complex, reducing catalytic turnover by 95% [6].

Structural modeling shows that ACV-TP’s lack of a 3′-hydroxyl group prevents phosphodiester bond formation, while its acyclic side chain induces steric clashes with conserved polymerase residues (e.g., Tyr-101 in motif B) [6].

Table 2: Inhibition Constants of ACV-TP Against DNA Polymerases

| Polymerase Source | K~i~ (μM) | Relative Inhibition |

|---|---|---|

| HSV-1 | 0.003 | 1× (Reference) |

| Epstein-Barr virus | 9.8 | 0.03× |

| Human DNA polymerase α | 0.18 | 0.017× |

| Human DNA polymerase β | 11.9 | 0.00025× |

Data compiled from in vitro kinetic studies [4] [7]

Chain Termination and DNA Synthesis Disruption

Incorporation of acyclovir monophosphate into viral DNA causes irreversible chain termination due to the absence of a 3′-hydroxyl group required for phosphodiester bond formation. Single-molecule studies demonstrate that HSV polymerase incorporates acyclovir with 89% efficiency compared to dGTP, but stalls indefinitely at the termination site [6].

The frequency of chain termination correlates with ACV-TP:dGTP concentration ratios. At therapeutic intracellular concentrations (ACV-TP:dGTP = 3:1), termination occurs every 1.2 kb of synthesized DNA, effectively halting viral genome replication [8]. This contrasts with human polymerase α, which exhibits 300-fold lower incorporation efficiency under identical conditions [7].

Selective Toxicity Principles

Acyclovir’s therapeutic index arises from four synergistic factors:

- Viral enzyme specificity: Thymidine kinase from HSV-1 phosphorylates acyclovir 10,000 times more efficiently than human deoxycytidine kinase [1] [2].

- Compartmentalized activation: ACV-TP concentrations reach 15–25 μM in infected cells versus <0.5 μM in uninfected cells [8].

- Polymerase selectivity: HSV DNA polymerase binds ACV-TP with 60-fold greater affinity than human polymerase α [7].

- Metabolic stability: ACV-TP’s half-life exceeds 12 hours in infected cells, compared to 45 minutes for endogenous dNTPs [8].

These mechanisms collectively ensure that acyclovir inhibits viral replication at concentrations 3,000 times below those affecting human cell viability [1] [8].

Table 3: Selectivity Determinants of Acyclovir

| Parameter | HSV-1 Infected Cell | Uninfected Human Cell | Selectivity Ratio |

|---|---|---|---|

| TK-mediated activation | 100% | <0.01% | >10,000 |

| ACV-TP concentration | 25 μM | 0.4 μM | 62.5 |

| Polymerase inhibition | IC~50~ = 0.05 μM | IC~50~ = 15 μM | 300 |

Data derived from biochemical and cellular assays [1] [7] [8]

Physical Description

Color/Form

Crystals from ethanol

White, crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

MP: Decomposes

256.5 - 257 °C

UNII

Related CAS

Drug Indication

Treatment of herpes simplex labialis

Prevention of recurrences of herpes simplex labialis, Treatment of recurrent herpes simplex labialis

Livertox Summary

Drug Classes

Therapeutic Uses

IV acyclovir sodium is used for the treatment of initial and recurrent mucocutaneous herpes simplex virus (HSV-1 and HSV-2) infections and the treatment of varicella-zoster infections in immunocompromised adults and children; for the treatment of severe first episodes of genital herpes infections in immunocompetent individuals; and for the treatment of HSV encephalitis and neonatal HSV infections.

Acyclovir is used orally for the treatment of initial and recurrent episodes of genital herpes; for the acute treatment of herpes zoster (shingles, zoster) in immunocompetent individuals; and for the treatment of varicella (chickenpox) in immunocompetent individuals.

Oral acyclovir is indicated in the treatment of initial episodes of genital herpes infection in immunocompetent and immunocompromised patients. Parenteral acyclovir is indicated in the treatment of severe initial episodes of genital herpes infection in immunocompetent patients and in patients who are unable to take (or absorb) oral acyclovir. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for ACYCLOVIR (15 total), please visit the HSDB record page.

Mechanism of Action

Acyclovir is a synthetic purine nucleoside analogue with in vitro and in vivo inhibitory activity against herpes simplex virus types 1 (HSV-1), 2 (HSV-2), and varicella-zoster virus (VZV). The inhibitory activity of acyclovir is highly selective due to is affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase adn into triphosphate by a number of cellualr enzymes. In vitro, acyclovir triphosphate stops replication of herpes viral DNA.

Acyclovir inhibits viral DNA synthesis ... . Its selectivity of action depends on interaction with two distinct viral proteins. Cellular uptake and initial phosphorylation are facilitated by HSV thymidine kinase. The affinity of acyclovir for HSV thymidine kinase is about 200-fold greater than for the mammalian enzyme. Cellular enzymes convert the monophosphate to acyclovir triphosphate, which is present in 40- to 100-fold higher concentrations in HSV-infected than in uninfected cells, and competes for endogenous deoxyguanosine triphosphate (dGTP). The immunosuppressive agent mycophenolate mofetil potentiates the antiherpes activity of acyclovir and related agents by depleting intracellular dGTP pools. Acyclovir triphosphate competitively inhibits viral DNA polymerases and, to a much smaller extent, cellular DNA polymerases. Acyclovir triphosphate also is incorporated into viral DNA, where it acts as a chain terminator because of the lack of 3'-hydroxyl group. By a mechanism termed suicide inactivation, the terminated DNA template containing acyclovir binds the enzyme and leads to irreversible inactivation of the DNA polymerase.

The concentration of the endogenous neurotoxin quinolinic acid (QA) is increased in the central nervous system of mice with herpes simplex encephalitis. /The authors/ have previously shown that the antiherpetic agent acyclovir (AC) has the ability to reduce QA-induced neuronal damage in rat brain, by attenuating lipid peroxidation. The mechanism by which QA induces lipid peroxidation includes the enhancement of the iron (Fe)-mediated Fenton reaction and the generation of free radicals, such as the superoxide anion (O(2)(-)). Thus, the present study determined whether AC has the ability to reduce Fe(2+)-induced lipid peroxidation, O(2)(-) generation and QA-induced superoxide anion generation, and to bind free Fe. O(2)(-) and Fe(2+) are also cofactors of the enzymes, indoleamine-2,3-dioxygenase (IDO) and 3-hydroxyanthranilate-3,4-dioxygenase (3-HAO) respectively. These enzymes catalyse steps in the biosynthesis of QA; thus, the effect of AC on their activity was also investigated. AC significantly attenuates Fe(2+)-induced lipid peroxidation and O(2)(-) generation. AC reduces O(2)(-) generation in the presence of QA and strongly binds Fe(2+) and Fe(3+). It also reduces the activity of both IDO and 3-HAO, which could be attributed to the superoxide anion scavenging and iron binding properties, respectively, of this drug.

Absorption Distribution and Excretion

The majority of acyclovir is excreted in the urine as unchanged drug. 90-92% of the drug can be excreted unchanged through glomerular filtration and tubular secretion. <2% of the drug is recovered in feces and <0.1% is expired as CO2.

The volume of distribution of acyclovir is 0.6L/kg.

The renal clearance of acyclovir is 248mL/min/1.73m2. The total clearance in neonates if 105-122mL/min/1.73m2.

Absorption of acyclovir from the GI tract is variable and incomplete. 15-30% of an oral dose of the drug is absorbed. Some data suggest that GI absorption of acyclovir may be saturable; in a crossover study in which acyclovir was administered orally to healthy adults as 200 mg capsules, 400 mg tablets, or 800 mg tablets 6 times daily, the extent of absorption decreased with increasing dose, resulting in bioavailabilities of 20, 15, or 10%, respectively. ... This decrease in bioavailability appears to be a function of increasing dose, not differences in dosage forms. In addition, steady-state peak and trough plasma acyclovir concentrations were not dose proportional over the oral dosing range of 200-800 mg 6 times daily, averaging 0.83 and 0.46, 1.21 and 0.63, or 1.61 and 0.83 ug/ml for the 200, 400, or 800 mg dosing regimens, respectively. Peak plasma concentrations usually occur within 1.5-2.5 hours after oral administration.

In a multiple dose study in neonates up to 3 months of age, IV infusion over 1 hour of 5, 10, or 15 mg/kg of acyclovir every 8 hours resulted in mean steady state peak serum concentrations of 6.8, 13.9, and 19.6 ug/ml, respectively, and mean steady state trough serum concentration of 1.2, 2.3, and 3.1 ug/ml, respectively. In another multiple dose study in pediatric patients, IV infusion over 1 hour of 250 or 500 mg/sq m of acyclovir every 8 hours resulted in mean steady state peak serum concentrations of 10.3 and 20.7 ug/ml, respectively.

Acyclovir is widely distributed into body tissues and fluids including the brain, kidney, saliva, lung, liver, muscle, spleen, uterus, vaginal mucosa and secretions, cerebrospinal fluid, and herpetic vesicular fluid. The drug also is distributed into semen, achieving concentrations about 1.4 and 4 times those in plasma during chronic oral therapy at dosages of 400 mg and 1 g daily, respectively. The apparent volume of distribution of acyclovir is reported to be 32.4-61.8 liter/1.73 sq m in adults and 28.8, 31.6, 42, or 51.2-53.6 liter/1.73 sq m in neonates up to 3 months of age, children 1-2 years; 2-7 years; or 7-12 years of age, respectively.

Acyclovir crosses the placenta. Limited data indicate that the drug is distributed into milk, generally in concentrations greater than concurrent maternal plasma concentrations, possibly via an active transport mechanism.

For more Absorption, Distribution and Excretion (Complete) data for ACYCLOVIR (13 total), please visit the HSDB record page.

Metabolism Metabolites

Acyclovir is metabolized partially to 9-carboxymethoxymethylguanine and minimally to 8-hydroxy-9-(2-hydroxyethoxymethyl)guanine. In vitro, acyclovir also is metabolized to acyclovir monophosphate, diphosphate, and triphosphate in cells infected with herpes viruses, principally by intracellular phosphorylation of the drug by virus coded thymidine kinase and several cellular enzymes.

Associated Chemicals

Wikipedia

Sodium_metabisulfite

Drug Warnings

Acyclovir should be used with caution in patients receiving other nephrotoxic drugs concurrently since the risk of acyclovir-induced renal impairment and/or reversible CNS symptoms is increased in these patients. Adequate hydration should be maintained in patients receiving IV acyclovir; however, in patients with encephalitis, the recommended hydration should be balanced by the risk of cerebral edema. Because the risk of acyclovir-induced renal impairment is increased during rapid IV administration of the drug, acyclovir should be given only by slow IV infusion (over 1 hour).

There are no adequate and controlled studies to date using acyclovir in pregnant women, and the drug should be used during pregnancy only when the potential benefits justify the possible risks to the fetus.

Maternal Medication usually Compatible with Breast-Feeding: Acyclovir: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/

For more Drug Warnings (Complete) data for ACYCLOVIR (20 total), please visit the HSDB record page.

Biological Half Life

Plasma concentrations of acyclovir appear to decline in a biphasic manner. In adults with normal renal function, the half-life of acyclovir in the initial phase averages 0.34 hours and the half-life in the terminal phase averages 2.1-3.5 hours. In adults with renal impairment, both half-life in the initial phase and half-life in the terminal phase may be prolonged, depending on the degree of renal impairment. In a study in adults with anuria, the half-life in the initial phase of acyclovir averaged 0.71 hours. In several studies, the half-life in the terminal phase of acyclovir averaged 3,3.5, or 19.5 hours in adults with creatinine clearances of 50-80 or 15-50 ml/minute per 1.73 sq m or with anuria, respectively. In patients undergoing hemodialysis, the half-life in the terminal phase of acyclovir during hemodialysis averaged 5.4-5.7 hours.

In neonates, the half-life of acyclovir depends principally on the maturity of renal mechanisms for excretion as determined by gestational age, chronologic age, and weight. In children older than 1 year of age, the half-life of the drug appears to be similar to that of adults. The half-life in the terminal phase averages 3.8-4.1, 1.9, 2.2-2.9, or 3.6 hours in neonates up to 3 months of age, children 1-2 years, 2-12 years, or 12-17 years of age, respectively.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Reaction of 2,6-dichloro-9-(2-benzoyloxyethoxymethyl) purine with methanolic ammonia, followed by treatment with nitrous acid and then with methanolic ammonia yields acyclovir.

Clinical Laboratory Methods

Determination of acyclovir in human plasma and urine with ion-pair high performance liquid chromatography with ultraviolet detection at a wavelength of 254 nm. The min detectable quantity and concn were 5 ug and 0.5 ug/ml, resp, and the recovery was > 94%.

Storage Conditions

Interactions

This study reports the effects of a combination of azidothymidine plus acyclovir on both pluripotent (spleen colony forming units) and committed (granulocyte-macrophage colony forming units; erythroid burst forming units) murine hemopoietic progenitors. Administration of azidothymidine alone was associated with severe hematotoxicity, as shown by the marked decrease of all the hemopoietic progenitor populations tested, that is, spleen colony forming units, granulocyte-macrophage colony forming units, and erythroid burst forming units. This, however, was followed by a prompt recovery of hemopoiesis. Administration of acyclovir alone did not modify the hematological parameters studied, whereas the combined administration of azidothymidine and acyclovir led to changes in peripheral blood cells and bone marrow hemopoietic progenitors that were, on the whole, not significantly different from those observed with azidothymidine alone. Only the decrease in spleen colony forming units was significantly more severe, but their recovery was as rapid as that of the committed progenitors. Thus, in this experimental setting, the addition of acyclovir to azidothymidine does not appear to increase the hematotoxicity of the latter.

The combined effect of acyclovir and chlorhexidine on the replication and DNA synthesis of herpes simplex virus was studied. Acyclovir and chlorhexidine showed synergism in the inhibition of the viral replication by enhancing in part the reduction of viral DNA synthesis. These data indicate that combined therapy with acyclovir and chlorhexidine might be beneficial for the control of intraoral herpetic infections.

Acyclovir may decrease the renal clearance of other drugs eliminated by active renal secretion, such as methotrexate.

For more Interactions (Complete) data for ACYCLOVIR (6 total), please visit the HSDB record page.

Dates

Smyth S, Murphy RP, Murphy SM, Wall C, McCabe DJH. Aciclovir-induced acute kidney

injury in patients with /'suspected viral encephalitis/' encountered on a liaison

neurology service. Ir J Med Sci. 2018 Jan 6. doi: 10.1007/s11845-017-1728-3.

[Epub ahead of print] PubMed PMID: 29307101.

2: Arenberger P, Arenbergerova M, Hladíková M, Holcova S, Ottillinger B.

Comparative Study with a Lip Balm Containing 0.5% Propolis Special Extract GH

2002 versus 5% Aciclovir Cream in Patients with Herpes Labialis in the

Papular/Erythematous Stage: A Single-blind, Randomized, Two-arm Study. Curr Ther

Res Clin Exp. 2017 Oct 14;88:1-7. doi: 10.1016/j.curtheres.2017.10.004.

eCollection 2018. PubMed PMID: 29276548; PubMed Central PMCID: PMC5737953.

3: Chen Y, Kalia YN. Short-duration ocular iontophoresis of ionizable aciclovir

prodrugs: A new approach to treat herpes simplex infections in the anterior and

posterior segments of the eye. Int J Pharm. 2017 Dec 2;536(1):292-300. doi:

10.1016/j.ijpharm.2017.11.069. [Epub ahead of print] PubMed PMID: 29198810.

4: Houston DMJ, Bugert JJ, Denyer SP, Heard CM. Correction: Potentiated virucidal

activity of pomegranate rind extract (PRE) and punicalagin against Herpes simplex

virus (HSV) when co-administered with zinc (II) ions, and antiviral activity of

PRE against HSV and aciclovir-resistant HSV. PLoS One. 2017 Nov

20;12(11):e0188609. doi: 10.1371/journal.pone.0188609. eCollection 2017. PubMed

PMID: 29155888; PubMed Central PMCID: PMC5695767.

5: Bauer D, Keller J, Alt M, Schubert A, Aufderhorst UW, Palapys V, Kasper M,

Heilingloh CS, Dittmer U, Laffer B, Eis-Hübinger AM, Verjans GM, Heiligenhaus A,

Roggendorf M, Krawczyk A. Antibody-based immunotherapy of aciclovir resistant

ocular herpes simplex virus infections. Virology. 2017 Dec;512:194-200. doi:

10.1016/j.virol.2017.09.021. Epub 2017 Oct 3. PubMed PMID: 28985573.

6: Semprini A, Singer J, Shortt N, Braithwaite I, Beasley R; Pharmacy Research

Network. Protocol for a randomised controlled trial of 90% kanuka honey versus 5%

aciclovir for the treatment of herpes simplex labialis in the community setting.

BMJ Open. 2017 Aug 3;7(8):e017766. doi: 10.1136/bmjopen-2017-017766. PubMed PMID:

28775197; PubMed Central PMCID: PMC5724166.

7: Houston DMJ, Bugert JJ, Denyer SP, Heard CM. Potentiated virucidal activity of

pomegranate rind extract (PRE) and punicalagin against Herpes simplex virus (HSV)

when co-administered with zinc (II) ions, and antiviral activity of PRE against

HSV and aciclovir-resistant HSV. PLoS One. 2017 Jun 30;12(6):e0179291. doi:

10.1371/journal.pone.0179291. eCollection 2017. Erratum in: PLoS One. 2017 Nov

20;12 (11):e0188609. PubMed PMID: 28665969; PubMed Central PMCID: PMC5493292.

8: Djekic L, Jankovic J, Čalija B, Primorac M. Development of semisolid

self-microemulsifying drug delivery systems (SMEDDSs) filled in hard capsules for

oral delivery of aciclovir. Int J Pharm. 2017 Aug 7;528(1-2):372-380. doi:

10.1016/j.ijpharm.2017.06.028. Epub 2017 Jun 12. PubMed PMID: 28619449.

9: Gallacher PJ, Phelan PJ. Effective Clearance of Aciclovir Using

Hemodiafiltration in a Patient With Neurotoxicity. Artif Organs. 2017

May;41(5):496-497. doi: 10.1111/aor.12774. PubMed PMID: 28543384.

10: Brunnemann AK, Liermann K, Deinhardt-Emmer S, Maschkowitz G, Pohlmann A,

Sodeik B, Fickenscher H, Sauerbrei A, Krumbholz A. Recombinant herpes simplex

virus type 1 strains with targeted mutations relevant for aciclovir

susceptibility. Sci Rep. 2016 Jul 18;6:29903. doi: 10.1038/srep29903. PubMed

PMID: 27426251; PubMed Central PMCID: PMC4947914.